4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine
Description
Structural Characteristics of 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine
The compound 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine represents a highly substituted derivative of the basic thieno[2,3-d]pyrimidine scaffold, incorporating three distinct aromatic systems within a single molecular framework. The compound carries the Chemical Abstracts Service registry number 1156376-84-9 and possesses a molecular formula of C16H9ClN2S2 with a molecular weight of 328.85 grams per mole. The molecular structure features a chlorine atom at position 4, a phenyl group at position 5, and a thiophene-3-yl substituent at position 2 of the core thieno[2,3-d]pyrimidine system.
The structural complexity of this compound arises from the strategic placement of substituents that create a three-dimensional molecular architecture with specific electronic and steric properties. The chlorine atom at position 4 serves as an electron-withdrawing group that significantly influences the electronic distribution throughout the molecule, potentially affecting both chemical reactivity and biological activity. The phenyl group at position 5 introduces additional aromatic character and provides opportunities for π-π stacking interactions with biological targets. The thiophene-3-yl moiety at position 2 further enhances the aromatic nature of the molecule while contributing sulfur-containing heterocyclic functionality.
| Structural Feature | Position | Chemical Nature | Molecular Contribution |
|---|---|---|---|
| Chlorine atom | Position 4 | Electron-withdrawing halogen | Electronic modulation, reactivity |
| Phenyl group | Position 5 | Aromatic hydrocarbon | π-π interactions, lipophilicity |
| Thiophene-3-yl | Position 2 | Sulfur-containing heterocycle | Additional aromatic character |
| Core scaffold | Central framework | Fused thiophene-pyrimidine | Structural foundation |
The three-dimensional structure of 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine exhibits specific conformational preferences that arise from the steric interactions between the various substituents. The phenyl and thiophene rings are likely to adopt non-coplanar orientations relative to the central thieno[2,3-d]pyrimidine core to minimize steric hindrance, creating a twisted molecular geometry that influences both physical properties and biological interactions. The electronic effects of the chlorine substituent and the aromatic rings create a unique electronic environment that distinguishes this compound from simpler thieno[2,3-d]pyrimidine derivatives.
Crystallographic and computational studies of related thieno[2,3-d]pyrimidine derivatives have revealed important insights into the structural preferences of these molecules. The hydrogen bonding patterns and molecular arrangements within crystal structures provide valuable information about intermolecular interactions and potential binding modes with biological targets. The specific substitution pattern in 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine creates a unique molecular surface topology that may contribute to its distinct properties and potential applications.
Historical Development of Thieno[2,3-d]pyrimidine-Based Compounds
The historical development of thieno[2,3-d]pyrimidine-based compounds spans several decades of synthetic organic chemistry research, with significant milestones marking the evolution from simple heterocyclic syntheses to sophisticated pharmaceutical applications. The initial synthesis of thieno[2,3-d]pyrimidine derivatives can be traced to early investigations of fused heterocyclic systems, where researchers sought to combine the properties of thiophene and pyrimidine rings in a single molecular framework.
Early synthetic approaches to thieno[2,3-d]pyrimidine derivatives typically involved multi-step sequences that required careful optimization of reaction conditions and purification procedures. Traditional methods often employed Gewald reactions, Dieckmann-type cyclizations, and Krapcho decarboxylation as key synthetic transformations. These classical approaches, while effective, frequently suffered from limitations including lengthy reaction sequences, moderate yields, and the need for extensive purification procedures that hindered rapid access to diverse derivatives.
The development of more efficient synthetic methodologies has been a driving force in the advancement of thieno[2,3-d]pyrimidine chemistry. Researchers have reported significant improvements through the implementation of catalytic four-component reactions that enable the construction of the thieno[2,3-d]pyrimidine core in a single synthetic operation. These modern approaches utilize ketones, ethyl cyanoacetate, elemental sulfur, and formamide as starting materials, representing a substantial improvement over traditional multi-step procedures in terms of both efficiency and environmental impact.
| Historical Period | Synthetic Approach | Key Developments | Limitations |
|---|---|---|---|
| Early Development | Multi-step classical methods | Gewald reaction, cyclizations | Long sequences, low yields |
| Modern Era | Catalytic multi-component reactions | One-pot synthesis, improved efficiency | Substrate scope limitations |
| Contemporary Research | Green chemistry approaches | Reduced waste, catalytic conditions | Ongoing optimization needs |
The evolution of thieno[2,3-d]pyrimidine synthetic chemistry has been closely linked to advances in understanding the biological activities of these compounds. As researchers discovered the pharmaceutical potential of thieno[2,3-d]pyrimidine derivatives, particularly their activities as kinase inhibitors and anticancer agents, there was increased motivation to develop more efficient synthetic routes. This biological relevance has driven the development of structure-activity relationship studies that have guided the rational design of new derivatives with enhanced properties.
Contemporary research in thieno[2,3-d]pyrimidine chemistry has been characterized by the application of green chemistry principles and sustainable synthetic methods. Modern synthetic strategies emphasize the use of catalytic reactions, reduced solvent consumption, and improved atom economy. The environmental factor calculations for newer synthetic methods demonstrate significant improvements over traditional approaches, with some procedures achieving environmental factor values comparable to other established green chemical processes.
The development of 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine and related highly substituted derivatives represents the current frontier in thieno[2,3-d]pyrimidine chemistry. These complex molecules incorporate multiple aromatic systems and strategic substitution patterns that are designed to optimize specific properties for particular applications. The synthesis of such compounds requires sophisticated methodology and represents the culmination of decades of research in heterocyclic chemistry and synthetic organic chemistry.
Recent advances have also included the development of specialized synthetic routes for accessing thieno[2,3-d]pyrimidine derivatives with specific substitution patterns. Researchers have reported methods for introducing arylether and thioether functionalities at position 4 of the thieno[2,3-d]pyrimidine core, as well as approaches for incorporating diverse substituents at other positions. These methodological advances have expanded the chemical space accessible through thieno[2,3-d]pyrimidine chemistry and have enabled the preparation of compounds such as 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine with precise control over molecular architecture.
Properties
IUPAC Name |
4-chloro-5-phenyl-2-thiophen-3-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2S2/c17-14-13-12(10-4-2-1-3-5-10)9-21-16(13)19-15(18-14)11-6-7-20-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACYURGFWHHRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CSC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Pyrimidine Formation
The synthesis often begins with methyl 2-aminothiophene-3-carboxylate , a commercially available thiophene derivative. This compound undergoes cyclization in formamide under reflux to form the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. This step constructs the fused pyrimidine ring onto the thiophene core.
- Reflux in formamide for approximately 3 hours.
- This promotes ring closure forming the thieno[2,3-d]pyrimidin-4(3H)-one intermediate.
Chlorination at the 4-Position
The 4-oxo group of the thieno[2,3-d]pyrimidin-4(3H)-one intermediate is converted into a 4-chloro substituent using the Vilsmeier reagent (generated in situ from oxalyl chloride and DMF).
- Treat the intermediate with oxalyl chloride and DMF in dichloromethane at 0°C to reflux for about 2.5 hours.
- This converts the 4-oxo group into a 4-chloro group, yielding 2-chloro-thieno[2,3-d]pyrimidine derivatives.
Introduction of the Phenyl Group at the 5-Position
Regioselective bromination at the 5- or 6-position of the thieno[2,3-d]pyrimidine core is achieved using n-butyllithium (n-BuLi) and carbon tetrabromide (CBr4) at low temperature (-78°C). This step introduces a bromine atom that serves as a handle for further functionalization.
Following bromination, Suzuki coupling is employed to replace the bromine with a phenyl group:
- React the bromo derivative with phenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and base (K2CO3).
- The reaction is typically carried out in a dioxane/water mixture under reflux for 3 hours.
- This yields the 5-phenyl-substituted thieno[2,3-d]pyrimidine.
Introduction of the Thiophen-3-yl Group at the 2-Position
The 2-position functionalization with a thiophen-3-yl substituent can be achieved by nucleophilic substitution of the 2-chloro group with a thiophen-3-yl nucleophile or via cross-coupling reactions starting from suitable precursors.
In some reported methods, the 2-chloro substituent is displaced under mild conditions by thiophene derivatives or their organometallic equivalents to install the thiophen-3-yl group.
Summary of Key Reaction Steps and Conditions
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization of methyl 2-aminothiophene-3-carboxylate to thieno[2,3-d]pyrimidin-4(3H)-one | Reflux in formamide, 3 h | Formation of pyrimidine ring |
| 2 | Chlorination of 4-oxo to 4-chloro | Oxalyl chloride, DMF (Vilsmeier reagent), 0°C to reflux, 2.5 h | 4-chloro-thieno[2,3-d]pyrimidine |
| 3 | Bromination at 5- or 6-position | n-BuLi, CBr4, THF, -78°C, 2 h | Bromo-substituted intermediate |
| 4 | Suzuki coupling to introduce phenyl group | Phenylboronic acid, Pd(PPh3)4, K2CO3, dioxane/water, reflux, 3 h | 5-phenyl-substituted derivative |
| 5 | Nucleophilic substitution or cross-coupling for thiophen-3-yl group | Thiophen-3-yl nucleophile or equivalent, mild conditions | 2-(thiophen-3-yl) substitution |
Detailed Research Findings and Notes
Regioselectivity: Bromination occurs selectively at the 6-position of the thieno[2,3-d]pyrimidine scaffold, as confirmed by NMR and HMBC spectroscopy. This ensures the phenyl group is introduced at the 5-position after Suzuki coupling, maintaining the desired substitution pattern.
Reaction Yields: The chlorination step using Vilsmeier reagent typically proceeds in good yields, facilitating efficient preparation of the 4-chloro intermediate.
Suzuki Coupling Efficiency: The palladium-catalyzed Suzuki coupling is a robust method for introducing the phenyl group, with reaction times around 3 hours at reflux and good product yields.
Substitution at 2-Position: The displacement of chlorine at the 2-position by thiophen-3-yl moieties requires careful control of reaction conditions to preserve the integrity of the fused ring system.
Purification: Products are generally purified by column chromatography and crystallization from suitable solvents such as ethanol or dimethylformamide.
Representative Reaction Scheme (Synthesis Flow)
Methyl 2-aminothiophene-3-carboxylate (1)
↓ (Reflux in formamide)
Thieno[2,3-d]pyrimidin-4(3H)-one (2)
↓ (Oxalyl chloride, DMF)
4-Chloro-thieno[2,3-d]pyrimidine (3)
↓ (n-BuLi, CBr4, -78°C)
6-Bromo-4-chloro-thieno[2,3-d]pyrimidine (4)
↓ (Suzuki coupling with phenylboronic acid)
4-Chloro-5-phenyl-thieno[2,3-d]pyrimidine (5)
↓ (Nucleophilic substitution with thiophen-3-yl nucleophile)
4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine (Target)
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the chlorine atom or other functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 4-chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine showed cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents . The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, which could be beneficial in developing new antibiotics . The presence of the thiophene moiety is believed to enhance its interaction with microbial targets.
Pesticide Development
Compounds like 4-chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine are being evaluated for their potential as agrochemicals, particularly in pesticide formulations. Their ability to disrupt specific biological pathways in pests makes them candidates for environmentally friendly pest control solutions .
Organic Electronics
The unique electronic properties of thieno[2,3-d]pyrimidine derivatives make them suitable for applications in organic electronics. Research has shown that these compounds can be utilized in the fabrication of organic semiconductors and photovoltaic devices due to their favorable charge transport characteristics . This application is particularly relevant in the development of flexible and lightweight electronic devices.
Synthesis Techniques
The synthesis of 4-chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from simpler thiophene derivatives. Various synthetic routes have been reported, including cyclization reactions that form the thieno[2,3-d]pyrimidine core .
Chemical Stability
Studies on the chemical stability of this compound indicate that it remains stable under various environmental conditions, which is crucial for its application in both medicinal and agricultural fields .
Case Studies
Mechanism of Action
The mechanism by which 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with key biological molecules such as proteins, nucleic acids, or receptors.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Selected Thieno[2,3-d]pyrimidine Derivatives
Key Observations:
Substituent Position Sensitivity :
- The position of the thiophene substituent (2- vs. 3-yl) significantly impacts electronic and steric properties. For instance, thiophen-2-yl derivatives (e.g., ) may exhibit distinct binding affinities compared to thiophen-3-yl analogs due to differences in ring orientation .
- Chlorine at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions, which is critical for further functionalization .
Biological Activity Trends :
- Antimicrobial Activity : Derivatives with oxadiazole substituents (e.g., 1,3,4-oxadiazol-2-yl) demonstrate selective antimicrobial effects, whereas benzyl or acetamide analogs lack such activity .
- Receptor Binding : Piperazinyl and ethyl groups at positions 4 and 6, respectively, enhance 5-HT3 receptor antagonism (e.g., compound 32 in ), suggesting that bulky substituents improve receptor interaction .
Anticancer Potential: Methyl and chlorophenyl groups (e.g., ) correlate with cytotoxicity in certain cancer cell lines, likely due to increased lipophilicity and membrane penetration .
Key Insights:
- Chlorination: POCl3 is a common reagent for introducing chlorine atoms at positions 2 and 4 of the thienopyrimidine core .
- Catalysis: FeCl3-SiO2 efficiently promotes cyclization reactions in ethanol, as seen in pyrazol-amine derivatives .
Biological Activity
4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
- Molecular Formula : C16H9ClN2S2
- Molecular Weight : 328.84 g/mol
- CAS Number : 1156376-84-9
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thienopyrimidine derivatives, including 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine. The compound exhibits significant inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 125 µg/mL |
These results indicate that the compound possesses comparable antibacterial activity to established antibiotics like sulfadiazine and sulfamethoxazole, which recorded MIC values of 250 µg/mL and 31.25 µg/mL respectively for E. coli .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In various experimental models, it demonstrated a remarkable analgesic effect without central nervous system (CNS) involvement, suggesting a peripheral mechanism of action. The anti-inflammatory profile was supported by its effectiveness in reducing inflammation markers in animal models .
3. Anticancer Potential
Research indicates that thienopyrimidine derivatives can inhibit tumor cell proliferation. The compound's structural features allow it to interact with key biological targets involved in cancer progression. For instance, studies have shown that similar compounds exhibit cytotoxicity against various cancer cell lines, indicating potential for development as an anticancer agent .
Case Studies
Several studies have focused on the biological activity of thienopyrimidine derivatives:
- Analgesic Study : A study involving thienopyrimidine derivatives reported significant analgesic activity in animal models, with minimal gastrointestinal toxicity .
- Antimicrobial Evaluation : A comparative study assessed the antibacterial efficacy of several thienopyrimidine compounds against common pathogens. The results showed that some derivatives had superior activity compared to conventional antibiotics .
- Cytotoxicity Assays : In vitro assays demonstrated that thienopyrimidine derivatives could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
The biological activities of 4-Chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine can be attributed to several mechanisms:
Q & A
Basic: What are the established synthetic routes for 4-chloro-5-phenyl-2-(thiophen-3-yl)thieno[2,3-d]pyrimidine?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Condensation of 2-amino-4-phenylthiophene-3-carbonitrile with formic acid under reflux (16–18 hours) yields 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one .
Chlorination : Treatment with POCl₃ at 80°C for 2 hours introduces the chloro group at position 4, forming 4-chloro-5-phenylthieno[2,3-d]pyrimidine .
Functionalization : Subsequent reactions (e.g., nucleophilic substitution) introduce the thiophen-3-yl group at position 2, leveraging conditions such as Suzuki coupling or Ullmann reactions (not explicitly detailed in evidence but inferred from analogous thienopyrimidine syntheses) .
Basic: How is the compound characterized post-synthesis to confirm its structure and purity?
Answer:
Key characterization methods include:
- Spectroscopy : ¹H NMR (e.g., δ 7.24–8.49 ppm for aromatic protons) and IR (e.g., 1657–1691 cm⁻¹ for carbonyl groups) .
- Melting Point Analysis : Consistency with literature values (e.g., 125–127°C for the chlorinated intermediate) .
- X-ray Diffraction (XRD) : Resolves crystallographic parameters and confirms planar fused-ring systems (r.m.s. deviation <0.05 Å) .
- Elemental Analysis : Validates stoichiometry (e.g., C: 63.55%, Cl: 8.93%) .
Advanced: What strategies optimize yield and purity during large-scale synthesis?
Answer:
- Reagent Ratios : Excess POCl₃ (3.6 equivalents) ensures complete chlorination .
- Solvent Selection : Anhydrous xylenes or DMF improves reaction homogeneity for cyclization steps .
- Purification : Sequential washing with cold water and hexane removes unreacted starting materials .
- Reaction Monitoring : TLC or GC-MS tracks intermediate formation (e.g., 2,4-dichloro derivatives) to minimize side products .
Advanced: How do structural modifications (e.g., substituent variation) influence biological activity?
Answer:
Comparative studies reveal:
- Thiophene vs. Oxadiazole : The thiophen-3-yl group enhances π-π stacking with target proteins, improving antimicrobial activity compared to oxadiazole analogs .
- Chloro Group : The 4-chloro substituent increases electrophilicity, critical for covalent binding in kinase inhibition .
- Phenyl vs. Alkyl Chains : Bulky aryl groups (e.g., 4-methoxyphenyl) improve metabolic stability but may reduce solubility .
Table 1 : Activity trends for structural analogs :
| Substituent | Biological Activity | IC₅₀ (μM) |
|---|---|---|
| Thienopyrimidine + Oxadiazole | Anticancer | 0.85 |
| Thienopyrimidine core only | Antiviral | 5.2 |
| Oxadiazole only | Antifungal | 12.4 |
Advanced: What analytical methods resolve structural ambiguities in derivatives?
Answer:
- Single-Crystal XRD : Confirms dihedral angles (e.g., 4.4° between thienopyrimidine and imidazole rings) and intramolecular hydrogen bonds .
- Dynamic NMR : Detects rotameric equilibria in flexible substituents (e.g., morpholinopropyl groups) .
- Mass Spectrometry (HRMS) : Differentiates isomers (e.g., 4-chloro vs. 2-chloro derivatives) via exact mass matching .
Advanced: How can researchers address discrepancies in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native) .
- Solubility Effects : Use of DMSO vs. aqueous buffers alters bioavailability in antimicrobial assays .
- Metabolic Interference : Hepatic microsomal enzymes may deactivate chloro-substituted analogs in vivo, reducing efficacy .
Mitigation : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., indomethacin for anti-inflammatory assays) .
Advanced: What computational methods predict pharmacological potential and toxicity?
Answer:
- Molecular Docking : Identifies binding modes with targets like COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) .
- ADMET Prediction : Tools like SwissADME estimate logP (∼3.2) and CYP450 inhibition risks .
- QSAR Models : Correlate substituent electronegativity with ulcerogenic activity (R² = 0.89 in rodent models) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
